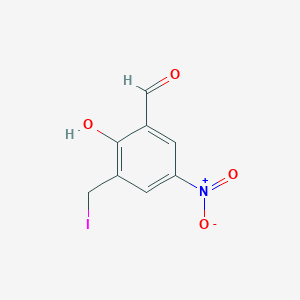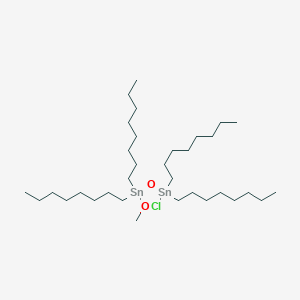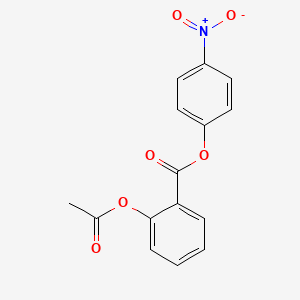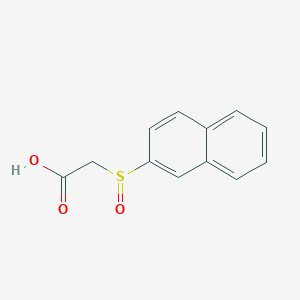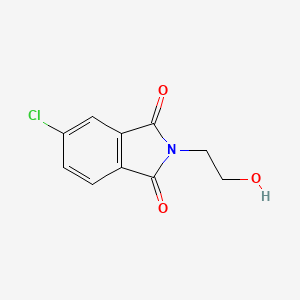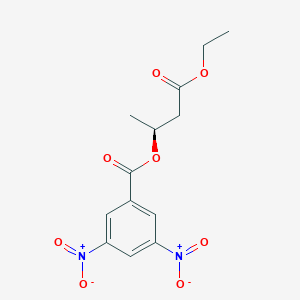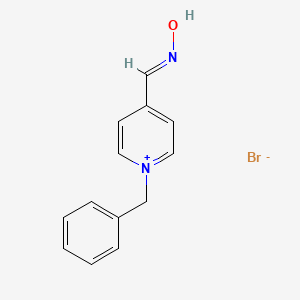
N-Benzyl-4-(hydroxyiminomethyl)pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide typically involves the reaction of 1-benzylpyridine with an appropriate oxidizing agent. One common method is the use of bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
(1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield the corresponding amine.
科学研究应用
(1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has shown that pyridinium salts, including (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide, may have therapeutic potential in treating certain diseases.
Industry: The compound is used in the synthesis of other chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide exerts its effects involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It can also interact with nucleophiles, leading to substitution reactions. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
(1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide can be compared with other pyridinium salts, such as:
1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: This compound is similar in structure but has different substituents, leading to variations in reactivity and applications.
1-Decyl-4-(dimethylamino)pyridin-1-ium bromide: This compound has a longer alkyl chain, which affects its solubility and interaction with other molecules.
1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide: Similar to the decyl derivative, this compound has an even longer alkyl chain, further influencing its properties.
The uniqueness of (1-Benzylpyridin-4(1H)-ylidene)methylammonium bromide lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
属性
分子式 |
C13H13BrN2O |
|---|---|
分子量 |
293.16 g/mol |
IUPAC 名称 |
(NE)-N-[(1-benzylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C13H12N2O.BrH/c16-14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-10H,11H2;1H |
InChI 键 |
ZDVQLGJRTLKKOF-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)/C=N/O.[Br-] |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C=NO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


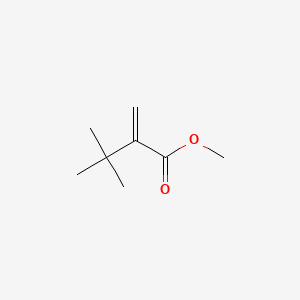
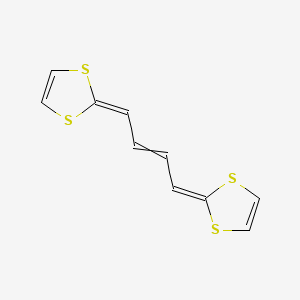
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
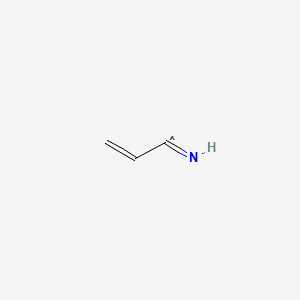
![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)

